

CZL55: A Potent Caspase-1 Inhibitor for Neurological Disorders

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Compound of Interest

Compound Name: CZL55

Cat. No.: B10855490

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CZL55 is a small molecule inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response and programmed cell death.[1] Emerging research has identified **CZL55** as a compound of significant interest for its therapeutic potential in neurological conditions, particularly febrile seizures. This technical guide provides a comprehensive overview of **CZL55**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways, to support further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of Caspase-1

CZL55 exerts its therapeutic effects by directly inhibiting the enzymatic activity of caspase-1. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that functions as a key mediator of inflammation.[2] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[2] Additionally, caspase-1 can trigger a form of programmed cell death known as pyroptosis by cleaving gasdermin D.[2] By inhibiting caspase-1, **CZL55** effectively blocks these downstream inflammatory events.

Quantitative Inhibitory Activity

The inhibitory potency of **CZL55** against caspase-1 has been quantified, demonstrating its high affinity for the target enzyme. The following table summarizes the key quantitative data for **CZL55** and related compounds from the foundational study by Tang et al. (2020).

Compound	IC50 (nM)
CZL55	24
CZL80	10
CZL78	11310
CZL06	Not Specified
Ac-YVAD-cmk (Reference Inhibitor)	Not Specified

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of **CZL55**.

In Vitro Caspase-1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against caspase-1.

- Principle: The assay measures the cleavage of a fluorogenic caspase-1 substrate. In the presence of an inhibitor, the rate of cleavage is reduced.
- Materials:
 - Recombinant human caspase-1
 - Caspase-1 substrate (e.g., Ac-YVAD-AMC)
 - Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
 - Test compounds (**CZL55**)
 - 96-well black microplate

- Fluorometric plate reader
- Procedure:
 - Prepare a serial dilution of **CZL55** in the assay buffer.
 - In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
 - Add the diluted **CZL55** or vehicle control to the respective wells.
 - Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the caspase-1 substrate to all wells.
 - Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
 - Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
 - Calculate the rate of substrate cleavage for each concentration of the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Febrile Seizure Animal Model

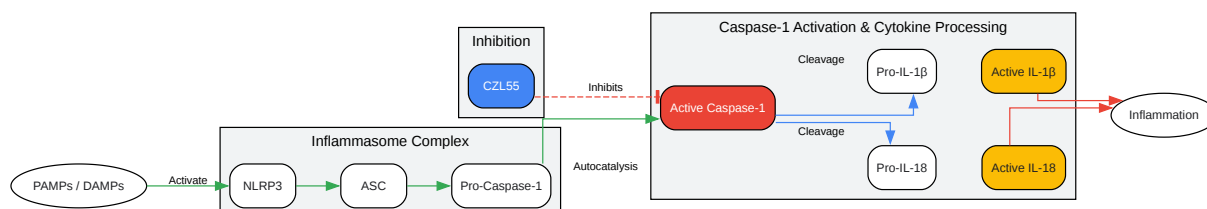
This in vivo model is used to assess the efficacy of **CZL55** in a disease-relevant context.

- Animals: Postnatal day 10-14 (P10-P14) C57BL/6 mice.
- Induction of Febrile Seizures:
 - Record the baseline rectal temperature of the mouse pups.
 - Place the pups in a temperature-controlled chamber with heated air.
 - Gradually increase the ambient temperature to induce hyperthermia.
 - Continuously monitor the core body temperature of the animals.

- Observe the animals for the onset of seizure activity, characterized by behavioral arrest, facial and forelimb clonus, and loss of posture.
- Record the latency to the first seizure and the temperature at which the seizure occurs.
- Drug Administration:
 - Administer **CZL55** or vehicle control via intracerebroventricular (i.c.v.) injection a specified time before the induction of hyperthermia.
- Outcome Measures:
 - Latency to the first seizure.
 - Core body temperature at the onset of the seizure.
 - Seizure severity score.

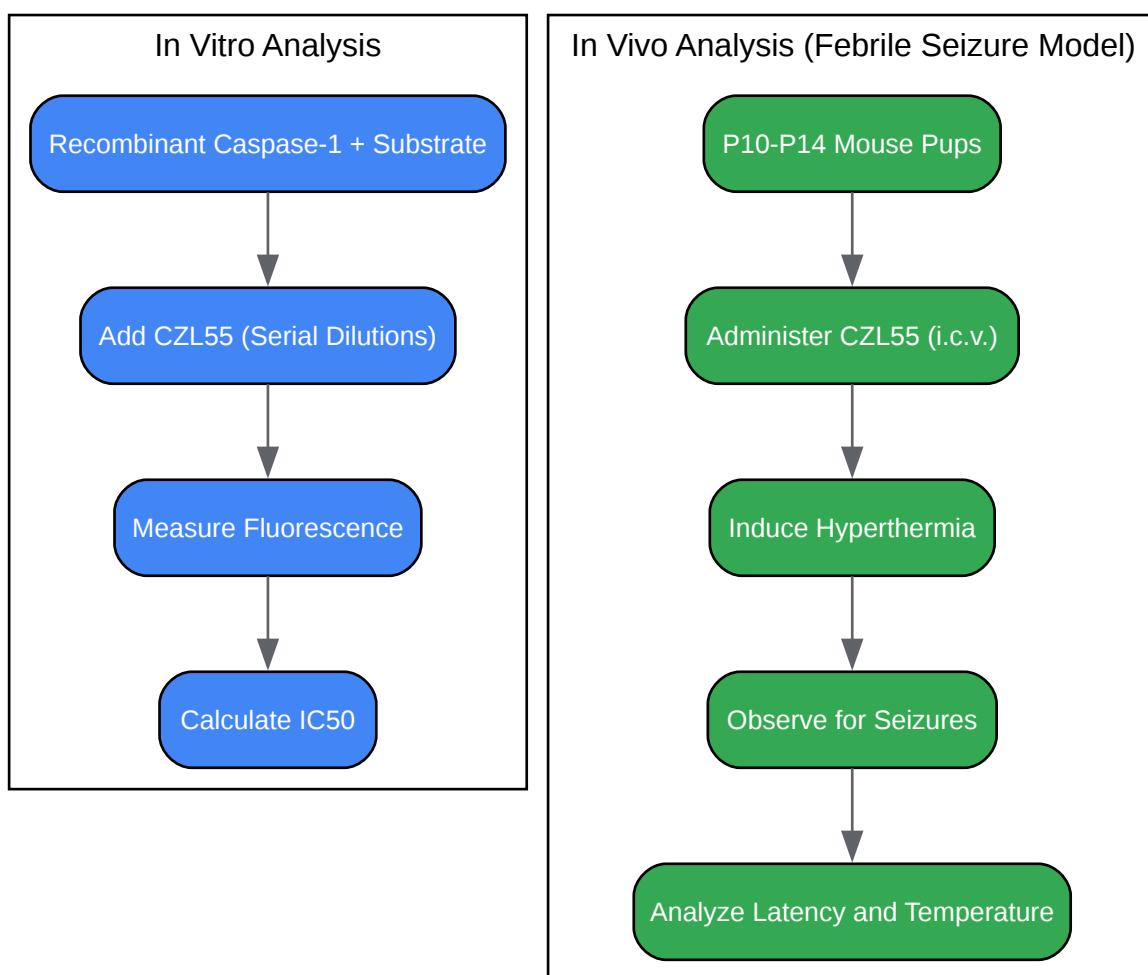
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to **CZL55** and its target, caspase-1.



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Caption: Caspase-1 activation pathway and inhibition by **CZL55**.



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Caption: Experimental workflow for **CZL55** characterization.

Conclusion

CZL55 is a potent and specific inhibitor of caspase-1 with demonstrated efficacy in preclinical models of febrile seizures. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further development as a therapeutic agent for neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and potential clinical application of **CZL55**.

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References

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